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Core Science & Biosynthesis

Foundational

Introduction: The Role of Isotopic Labeling in Antiretroviral Therapy Research

An In-depth Technical Guide to (2R)-Darunavir-d9: Structure, Properties, and Application Darunavir is a second-generation, non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretrovira...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2R)-Darunavir-d9: Structure, Properties, and Application

Darunavir is a second-generation, non-peptidic protease inhibitor (PI) that has become a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1][2][3] Its robust mechanism of action, which involves potent inhibition of the viral protease enzyme, and a high genetic barrier to resistance make it a critical therapeutic agent.[4][5][6] The HIV-1 protease is essential for cleaving viral polyproteins into functional proteins, a necessary step for producing mature, infectious virions.[4] Darunavir binds with high affinity to the active site of the protease, preventing this cleavage and effectively halting viral replication.[1][7]

To rigorously evaluate the efficacy and safety of drugs like Darunavir, researchers must precisely quantify their concentration in biological systems. This is where isotopically labeled compounds, such as (2R)-Darunavir-d9, become indispensable. (2R)-Darunavir-d9 is a stable isotope-labeled (SIL) analogue of Darunavir, where nine hydrogen atoms in the isobutyl group have been replaced with deuterium.[8][9][10] This subtle modification makes the molecule heavier without altering its chemical properties.[11][12] In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this mass difference allows (2R)-Darunavir-d9 to serve as an ideal internal standard (IS).[8] Its use is fundamental to accurate absorption, distribution, metabolism, and excretion (ADME) studies, enabling the precise pharmacokinetic profiling that underpins modern drug development.[13][14][15] This guide provides a comprehensive technical overview of the structure, properties, and critical applications of (2R)-Darunavir-d9 for researchers in drug development and virology.

Chemical Identity and Physicochemical Properties

The defining characteristic of (2R)-Darunavir-d9 is the incorporation of nine deuterium atoms. This isotopic enrichment is strategically placed on the isobutyl moiety, a site that is not typically involved in metabolic transformations, ensuring its stability and reliability as an internal standard.

Below is a visualization of the chemical structure of (2R)-Darunavir-d9.

Caption: Chemical Structure of (2R)-Darunavir-d9.

The key physicochemical properties of (2R)-Darunavir-d9 are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
IUPAC Name [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[9][10]
Synonyms TMC-114-d9, Darunavir-d9 (iso-butyl-d9)[8][9][16]
CAS Number 1133378-37-6[8][9]
Molecular Formula C₂₇H₂₈D₉N₃O₇S[8][16]
Molecular Weight 556.7 g/mol [9][10]
Purity ≥98%; ≥99% deuterated forms (d1-d9)[8][16]
Appearance White, amorphous solid (based on parent compound)[2]
Solubility Soluble in DMF, DMSO, Methanol[8]
Storage -20°C[8]

Core Mechanism of Action of Darunavir

To appreciate the role of its deuterated analogue, one must first understand the parent compound's mechanism. Darunavir exerts its antiviral effect by potently and selectively inhibiting the HIV-1 protease enzyme. This enzyme is a homodimer with two critical aspartate residues (Asp25 and Asp25') at its active site, which are essential for its catalytic function.[1]

The therapeutic action unfolds through the following causal sequence:

  • High-Affinity Binding: Darunavir was specifically designed to form extensive hydrogen bonds with the backbone of the protease active site, including the catalytic aspartate residues.[1][4] This results in an exceptionally strong interaction, with a dissociation constant (Kd) of 4.5 x 10⁻¹² M, which is 100 to 1000 times stronger than many other protease inhibitors.[1]

  • Competitive Inhibition: By lodging itself firmly in the active site, Darunavir physically blocks the access of the viral Gag-Pol polyproteins, the natural substrates of the enzyme.[1][4]

  • Inhibition of Viral Maturation: The prevention of polyprotein cleavage means that essential structural proteins and enzymes are not released. This halts the viral life cycle, resulting in the production of immature, disorganized, and non-infectious viral particles.[4]

  • High Genetic Barrier: Darunavir's interaction with the stable, conserved backbone of the protease, rather than the more mutable side chains, makes it less susceptible to resistance-conferring mutations.[1] It also possesses a dual mechanism of action, inhibiting both the enzymatic activity and the dimerization of the protease, further contributing to its high barrier against the development of drug resistance.[5]

The logical flow of Darunavir's inhibitory action is depicted in the diagram below.

G cluster_0 HIV-1 Life Cycle cluster_1 Therapeutic Intervention Polyprotein Gag-Pol Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Protease HIV-1 Protease (Asp25/25' Active Site) Protease->Cleavage Proteins Mature Viral Proteins & Enzymes Cleavage->Proteins Block Cleavage Blocked Virion Infectious Virion Assembly Proteins->Virion DRV Darunavir Inhibition Active Site Inhibition DRV->Inhibition Binds with high affinity Inhibition->Protease Competitively Inhibits Immature Immature, Non-Infectious Virions Formed

Caption: Mechanism of Darunavir's inhibition of HIV-1 maturation.

Application in Bioanalytical Methodology

The primary and most critical application of (2R)-Darunavir-d9 is as an internal standard for the quantification of Darunavir in complex biological matrices, such as human plasma.[8] The rationale for using a stable isotope-labeled internal standard is rooted in the principles of analytical chemistry, specifically to correct for variability during sample processing and analysis.

The Self-Validating System of Isotopic Dilution:

  • Chemical Equivalence: Darunavir-d9 is chemically identical to Darunavir and thus exhibits the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[11][12] Any loss of analyte during a protein precipitation or liquid-liquid extraction step will be mirrored by an equivalent proportional loss of the internal standard.

  • Mass Distinction: Despite this identical chemical behavior, it is easily distinguished by its higher mass (+9 Da). This allows the mass spectrometer to measure the peak area for both the analyte (Darunavir) and the internal standard (Darunavir-d9) simultaneously.

  • Ratio-Based Quantification: The final concentration is determined not by the absolute signal of the analyte, which can fluctuate, but by the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if sample loss or ion suppression occurs, leading to highly accurate and precise measurements.[14][15]

This approach has been successfully applied in numerous pharmacokinetic studies to determine Darunavir concentrations in patients.[17][18]

Experimental Protocol: Quantification of Darunavir in Human Plasma via UPLC-MS/MS

This protocol provides a validated, step-by-step methodology for the precise quantification of Darunavir.

1. Objective: To determine the concentration of Darunavir in human plasma samples using (2R)-Darunavir-d9 as an internal standard.

2. Materials and Reagents:

  • Darunavir reference standard

  • (2R)-Darunavir-d9 (Internal Standard)

  • Control human plasma (with K₂EDTA anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes, pipettes, and other standard laboratory equipment

3. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

4. Stock and Working Solution Preparation:

  • Darunavir Stock (2 mg/mL): Accurately weigh and dissolve Darunavir in methanol.

  • Darunavir-d9 Stock (0.4 mg/mL): Accurately weigh and dissolve Darunavir-d9 in methanol.[18]

  • Calibration & QC Working Solutions: Prepare serial dilutions of the Darunavir stock solution in a methanol:water (60:40, v/v) diluent to create a range of working solutions for calibration standards (e.g., 30-10,000 ng/mL) and quality control (QC) samples.[17]

  • Internal Standard Working Solution (e.g., 30 µg/mL): Dilute the Darunavir-d9 stock solution with the diluent.[18]

5. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard Working Solution to all tubes except the blank (add 25 µL of diluent to the blank).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (protein precipitating agent).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

6. UPLC-MS/MS Conditions:

ParameterConditionRationale
UPLC Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[19]Provides efficient separation and sharp peak shapes for complex matrices.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[18]Organic solvent for eluting the analytes from the reverse-phase column.
Flow Rate 0.6 mL/min[18]Optimized for the column dimensions and particle size to ensure good separation.
Gradient Linear gradient optimized for analyte separationEnsures separation from endogenous plasma components and provides a short run time.
Ionization Mode ESI PositiveDarunavir and its analogue contain basic nitrogen atoms that readily accept a proton.
MRM Transitions Darunavir: 548.3 → 392.3[18][20]Darunavir-d9: 557.4 → 401.2[18]These specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification.

7. Data Analysis and Validation:

  • Integrate the peak areas for both Darunavir and Darunavir-d9 MRM transitions.

  • Calculate the peak area ratio (Darunavir Area / Darunavir-d9 Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Darunavir in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • The method should be validated according to regulatory guidelines for accuracy, precision, linearity, and stability.

The following diagram illustrates the complete bioanalytical workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Spike 2. Spike with IS (Darunavir-d9) Plasma->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifuge Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Inject 6. Inject into UPLC System Supernatant->Inject Separate 7. Chromatographic Separation (C18) Inject->Separate Ionize 8. ESI+ Source Separate->Ionize Detect 9. MS/MS Detection (MRM Mode) Ionize->Detect Ratio 10. Calculate Peak Area Ratio (Analyte/IS) Detect->Ratio Curve 11. Plot Calibration Curve Ratio->Curve Quantify 12. Quantify Unknown Concentration Curve->Quantify

Caption: Bioanalytical workflow for Darunavir quantification.

Conclusion

(2R)-Darunavir-d9 represents more than just a deuterated molecule; it is a critical enabling tool in the field of antiretroviral drug development. Its role as a stable isotope-labeled internal standard provides the analytical robustness required for the precise and accurate quantification of Darunavir in pharmacokinetic and clinical studies. The principles of isotopic dilution, embodied by the use of Darunavir-d9, ensure that the data generated is reliable and can be trusted to inform dosing regimens, assess drug-drug interactions, and ultimately, safeguard patient health. This guide has delineated its chemical properties, the mechanism of its parent compound, and its practical application in a validated bioanalytical workflow, providing researchers and scientists with the foundational knowledge to effectively utilize this essential analytical standard.

References

  • Darunavir - Wikipedia. [Link]

  • What is the mechanism of Darunavir? - Patsnap Synapse. [Link]

  • Darunavir | C27H37N3O7S | CID 213039 - PubChem - NIH. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications - ACS.org. [Link]

  • Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [Link]

  • Isotopic Labeling of Metabolites in Drug Discovery Applications | Bentham Science. [Link]

  • Isotopic labeling of metabolites in drug discovery applications - PubMed. [Link]

  • Mechanism of Darunavir (DRV)'s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC. [Link]

  • A critical review of properties of darunavir and analytical methods for its determination. [Link]

  • Characteristics, Complexation and Analytical Methods of Darunavir. [Link]

  • (2R)-Darunavir-d9 - BioOrganics. [Link]

  • Darunavir: A Review on its Analytical Methods - IJPPR. [Link]

  • Pharmacokinetic profile and safety of adjusted doses of darunavir/ritonavir with rifampicin in people living with HIV - PMC. [Link]

  • Analytical Techniques in the Analysis of Darunavir and Ritonavir: A Review. [Link]

  • Darunavir-d9 | C27H37N3O7S | CID 25265814 - PubChem. [Link]

  • Darunavir-D9 | CAS 1133378-37-6 - Veeprho. [Link]

  • Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. [Link]

  • CAS No : 1133378-37-6| Chemical Name : Darunavir-d9 - Pharmaffiliates. [Link]

  • Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers - PMC. [Link]

  • US8829208B2 - Process for the preparation of darunavir and darunavir intermediates - Google P
  • Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC. [Link]

  • Darunavir Ritonavir | C64H85N9O12S3 | CID 42636391 - PubChem. [Link]

  • Darunavir: a critical review of its properties, use and drug interactions - PubMed. [Link]

Sources

Exploratory

Advanced Bioanalytical Characterization of (2R)-Darunavir-d9: Isotopic Nomenclature, Metabolism, and LC-MS/MS Methodologies

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Executive Summary In the rigorous landscape of bioanalysis and preclinical pharmacokinetics (DMPK), stable isotope-lab...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals

Executive Summary

In the rigorous landscape of bioanalysis and preclinical pharmacokinetics (DMPK), stable isotope-labeled internal standards (SIL-IS) are foundational to quantitative reliability. (2R)-Darunavir-d9 (frequently denoted simply as Darunavir-d9) serves as the gold-standard internal standard for quantifying Darunavir—a potent, second-generation HIV-1 protease inhibitor[1][2].

This technical whitepaper demystifies the chemical identification, isotopic nomenclature ambiguity, and molecular causality behind Darunavir-d9. Furthermore, it establishes a self-validating LC-MS/MS protocol designed to eliminate matrix effects and isotopic cross-talk, empowering researchers to deploy robust high-resolution quantitation assays.

Chemical Nomenclature and Stereochemical Nuance

Darunavir contains multiple stereocenters, most notably the (1S, 2R) configuration along its hydroxypropylamine backbone, which is critical for hydrogen-bonding with the catalytic aspartates of the HIV-1 protease.

In analytical literature and vendor catalogs, you will frequently encounter two sets of Chemical Abstracts Service (CAS) registries for the deuterated forms. The standard Darunavir-d9 is widely cataloged under CAS 1133378-37-6 [1][2]. However, specific reference standards are occasionally designated strictly as (2R)-Darunavir-d9 , isolating the critical 2R hydroxy configuration, and mapping to the unlabelled stereospecific standard under CAS 1546918-95-9 [3]. Both identifiers ultimately reference the structurally identical deuterated analog utilized in mass spectrometric assays.

Quantitative Data Summary

The incorporation of nine deuterium atoms onto the isobutyl group shifts the monoisotopic mass by +9 Da, effectively isolating the analyte from endogenous biological noise.

ParameterSpecification
Analyte Identity Darunavir-d9 (TMC114-d9)
Primary CAS Number 1133378-37-6[1][2]
(2R)-Epimer Unlabelled CAS 1546918-95-9[3]
Molecular Formula

[1]
Monoisotopic Mass 556.72 g/mol [1][2]
Deuteration Site 2-methylpropyl (Isobutyl) moiety
Isotopic Purity

99% deuterated forms (d1-d9)[2]

Mechanistic Causality: The "Why" Behind Isobutyl Deuteration

The strategic selection of the isobutyl group for deuteration in Darunavir-d9 is not arbitrary; it is driven by rigorous metabolic causality.

Darunavir is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme[4]. The primary metabolic clearance pathways include carbamate hydrolysis, aniline aromatic hydroxylation, and, most prominently, isobutyl aliphatic hydroxylation [4].

By substituting hydrogen with deuterium on the isobutyl group, researchers intentionally trigger the Primary Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond possesses a lower zero-point energy than a carbon-hydrogen (C-H) bond, requiring significantly more activation energy to cleave. While Darunavir-d9 is typically used in vitro as a bioanalytical internal standard, when utilized in vivo as a metabolic tracer, this structural modification severely impedes CYP3A4-driven oxidation at the isobutyl site.

Pathway Drug Darunavir-d9 (Deuterated Isobutyl) CYP CYP3A4 Enzyme (Hepatic Metabolism) Drug->CYP Iso Aliphatic Hydroxylation Pathway CYP->Iso Oxidation Attempt KIE Kinetic Isotope Effect (Strong C-D Bond) Iso->KIE Site Modification Detect Metabolic Shift Reduced Clearance KIE->Detect Blocked Cleavage

Mechanistic sequence of CYP3A4-mediated metabolism suppression via the kinetic isotope effect.

Self-Validating IDMS Protocol: LC-MS/MS Methodology

To guarantee analytical trustworthiness, a protocol must contain inherent fail-safes. The following Isotope-Dilution Mass Spectrometry (IDMS) methodology for identifying and quantifying Darunavir utilizes structural causality to ensure baseline stability.

Step 1: Matrix Preparation & Protein Quenching

Darunavir is highly bound to plasma proteins (specifically


-acid glycoprotein).
  • Action: Spike biofluid aliquots with Darunavir-d9 (final IS concentration: 50 ng/mL).

  • Action: Add 3 volumes of cold Acetonitrile (100%) to perform protein precipitation.

  • Causality: Acetonitrile completely denatures plasma proteins, breaking the non-covalent hydrophobic bonds between Darunavir and

    
    -acid glycoprotein, ensuring >95% extraction recovery.
    
Step 2: Chromatographic Resolution
  • Column Selection: C18 Reversed-Phase Column (e.g., 250 mm × 4.6 mm, 5 µm)[5].

  • Mobile Phase: Isocratic or gradient elution utilizing 10 mM Ammonium Acetate (pH ~3.0) and Acetonitrile (50:50, v/v)[5][6].

  • Causality: The acidic pH of 3.0 provided by ammonium acetate keeps the basic sulfonamide nitrogens of Darunavir fully protonated. This prevents peak tailing on the stationary phase and acts as an abundant proton donor for subsequent ESI+ ionization[5].

Step 3: Electrospray Ionization & MS/MS Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4].

  • Source Parameters: Capillary voltage ~5.0 kV; Nebulizer gas ~60 psi; Desolvation temperature 325-400°C[5].

  • Collision-Induced Dissociation (CID): Collision energy ramped between 15-40 eV[4].

MRM Optimization Parameters:

Target AnalyteQ1 Precursor

Q3 Product IonCausality of Fragmentation
Darunavir (Unlabelled)

548.2

392.2
Loss of the hexahydrofurofuran carbamate moiety (156 Da). Fragment contains the intact isobutyl group.[4][6]
Darunavir-d9

557.3

401.2
The 9-Da mass shift is retained on the Q3 fragment because the deuterated isobutyl group remains attached to the sulfonamide core.
System Suitability & Self-Validation Criteria

To confirm protocol integrity, the workflow must pass two self-validating checks:

  • Zero Isotopic Cross-Talk: Inject a high-concentration sample of unlabelled Darunavir. The signal in the

    
     557 
    
    
    
    401 channel must remain at baseline. This validates that the
    
    
    Da shift is sufficient to overcome natural
    
    
    isotopic abundance interference.
  • IS Recovery Stability: The absolute peak area of Darunavir-d9 must yield a Relative Standard Deviation (RSD) of

    
     across all extracted matrix samples, proving that matrix suppression is negated.
    

LCMS_Workflow Prep 1. Sample Preparation Acetonitrile Precipitation Darunavir-d9 Spiking LC 2. UPLC Separation C18 Column, 10 mM NH4Ac pH 3.0 Environment Prep->LC ESI 3. ESI+ Ionization Droplet Desolvation Capillary: 5.0 kV LC->ESI Buffered Eluent MSMS 4. CID & MS/MS Unlabelled: 548 -> 392 Labelled: 557 -> 401 ESI->MSMS [M+H]+ Formation Data 5. Quantitative Output Isotope-Dilution Analysis (RSD < 5%) MSMS->Data MRM Detection

Step-by-step causality workflow for the IDMS quantification of Darunavir utilizing a D9-internal standard.

References

  • Title: LC–MS/MS structural characterization of stress degradation products including the development of a stability indicating assay of Darunavir: An anti-HIV drug Source: Academia.edu URL: [Link]

  • Title: Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS Source: National Institutes of Health (NIH.gov) URL: [Link]

Sources

Protocols & Analytical Methods

Method

simultaneous quantification of Ritonavir and Darunavir using d9 IS

Application Note: Simultaneous UPLC-MS/MS Quantification of Darunavir and Ritonavir Utilizing Deuterium-Labeled (d9) Internal Standards Therapeutic Rationale & Clinical Context Darunavir (DRV) is a highly potent second-g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Simultaneous UPLC-MS/MS Quantification of Darunavir and Ritonavir Utilizing Deuterium-Labeled (d9) Internal Standards

Therapeutic Rationale & Clinical Context

Darunavir (DRV) is a highly potent second-generation HIV-1 protease inhibitor designed to combat wild-type and multidrug-resistant viral strains. However, DRV undergoes rapid first-pass metabolism primarily via the hepatic cytochrome P450 3A4 (CYP3A4) enzyme. To achieve and maintain therapeutic plasma concentrations, DRV is strictly co-administered with a pharmacokinetic enhancer—Ritonavir (RTV)[1]. RTV acts as a potent, mechanism-based inhibitor of CYP3A4, thereby "boosting" the systemic exposure and half-life of DRV[2].

Because the efficacy of DRV is entirely dependent on the inhibitory action of RTV, simultaneous therapeutic drug monitoring (TDM) of both compounds is critical in clinical pharmacology. Multiplexing the quantification of DRV and RTV into a single ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) workflow significantly reduces sample consumption, operational costs, and turnaround time in high-throughput laboratories[3].

Methodological Causality: The Role of Stable Isotope-Labeled Internal Standards

This protocol utilizes d9-Internal Standards (Darunavir-d9 and Ritonavir-d9) . The causality behind this experimental choice is anchored in achieving a self-validating analytical system:

  • Elimination of Isotopic Cross-Talk: Naturally occurring isotopes (e.g., 13C, 15N) can cause the analyte signal to bleed into the internal standard (IS) detection channel. A +9 Dalton mass shift completely clears the M+1 through M+4 isotopic envelope of the unlabeled drugs, reducing quantitative interference to absolute zero.

  • Matrix Effect Neutralization: In electrospray ionization (ESI), co-eluting matrix components (like phospholipids) compete for charge, causing unpredictable ion suppression. Because d9-isotopologues share the exact physiochemical properties of their targets, they co-elute precisely at the same retention time. Any matrix effect suppressing the analyte suppresses the IS equally. Therefore, the ratio of their peak areas remains invariant, providing built-in mathematical correction[3].

Experimental Workflow & Diagram

G A 1. Aliquot Plasma (50 µL) + d9-IS Mix B 2. Matrix Disruption (Add 2% Formic Acid) A->B C 3. Solid Phase Extraction (Oasis HLB Sorbent) B->C D 4. Elution & Drying (100% Acetonitrile, N2) C->D E 5. Reconstitution & UPLC (Gradient Separation) D->E F 6. ESI+ MRM Detection (Quadrupole Filtering) E->F

Workflow for LC-MS/MS simultaneous quantification using d9 internal standards.

Detailed Methodological Protocols

Reagents and Sample Preparation (SPE)

Solid-Phase Extraction (SPE) is prioritized over standard protein precipitation (PPT) to minimize phospholipid fouling on the sub-2 µm UPLC columns, extending column life and ensuring stable baseline pressures.

  • Spiking: Transfer 50 µL of human plasma sample into a clean 1.5 mL microcentrifuge tube[3]. Add 10 µL of the working Internal Standard solution (containing 500 ng/mL of DRV-d9 and RTV-d9 in 50% methanol).

  • Disruption: Add 200 µL of 2% formic acid in water. Causality: Acidification disrupts drug-protein binding (especially to alpha-1-acid glycoprotein, to which protease inhibitors heavily bind), releasing the free analytes into the aqueous phase.

  • Conditioning: Condition the Oasis HLB 1cc (30 mg) extraction cartridges with 1 mL of methanol followed by 1 mL of MS-grade water.

  • Loading & Washing: Load the acidified plasma mixture onto the cartridge. Wash with 1 mL of 5% methanol in water. Causality: The Hydrophilic-Lipophilic Balance (HLB) sorbent retains the highly hydrophobic DRV and RTV molecules via reversed-phase interactions, while the 5% organic wash safely elutes salts and highly polar endogenous interferents without prematurely eluting the target analytes.

  • Elution & Reconstitution: Elute the analytes with 1 mL of 100% Acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried residue in 100 µL of Mobile Phase A, vortex for 30 seconds, and transfer to an autosampler vial.

UPLC Chromatographic Conditions

Separation is executed on an Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) to leverage ultra-high-pressure resolution, compressing the total run time to under 3.5 minutes[1],[3].

  • Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 4.0. Causality: The slightly acidic pH ensures both molecules are heavily protonated in the liquid phase, creating a massive pre-requisite pool of [M+H]+ ions for successful Positive Electrospray Ionization (ESI+).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1: UPLC Gradient Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.00 70 30 Initial
1.50 10 90 Linear
2.50 10 90 Hold
2.60 70 30 Linear

| 3.50 | 70 | 30 | Re-equilibration |

MS/MS Detection Parameters

Detection operates via Multiple Reaction Monitoring (MRM) using a triple-quadrupole mass spectrometer equipped with a Turbo Ion Spray (ESI) source operating in positive ion mode.

Table 2: MRM Transitions and Collision Energy Tuning

Analyte Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Darunavir (DRV) 548.2 392.2 15 65
Darunavir-d9 (IS) 557.3 401.2 15 65
Ritonavir (RTV) 721.3 296.2 22 80

| Ritonavir-d9 (IS) | 730.4 | 305.2 | 22 | 80 |

Method Validation Highlights

The described method aligns with rigorous FDA/EMA bioanalytical validation guidelines, proving robust enough for continuous clinical pharmacokinetic evaluation. The incorporation of d9-internal standards results in virtually immune matrix-factor profiles[4].

Table 3: Summary of Method Validation Specifications

Validation Parameter Darunavir (DRV) Ritonavir (RTV) Acceptance Criteria
Linear Dynamic Range 50.0 – 5000 ng/mL 5.0 – 500 ng/mL r² > 0.995
Lower Limit of Quant. (LLOQ) 50.0 ng/mL 5.0 ng/mL Signal-to-Noise > 10:1
Intra-Day Precision (%CV) 2.1% – 4.5% 3.3% – 5.8% ≤ 15% (≤ 20% at LLOQ)
Inter-Day Accuracy (%Bias) 94.5% – 103.2% 92.1% – 105.4% ± 15% (± 20% at LLOQ)
IS-Normalized Matrix Effect 99.1% ± 2.4% 101.3% ± 3.1% 85% – 115%

| Extraction Recovery (SPE) | 88.5% | 84.2% | Consistent & Reproducible |

References[1] Rezk, N. L., White, N. R., Jennings, S. H., & Kashuba, A. D. M. (2009). A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma. Talanta. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2723938/[3] Yadav, M., Singhal, P., Goswami, S., Pande, U. C., Sanyal, M., & Shrivastav, P. S. (2014). Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. BioMed Research International. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3925571/[4] Jaiswal, A. (2021). Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS. Indian Journal of Chemical Technology (IJCT). Available at: http://op.niscpr.res.in/index.php/IJCT/article/view/45655[2] Sekar, V. J., Lefebvre, E., Guzman, S. S., De Pauw, M., Vangeneugden, T., & Hoetelmans, R. M. W. (2008). Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. Available at: https://journals.asm.org/doi/10.1128/AAC.01633-07

Sources

Technical Notes & Optimization

Troubleshooting

resolving peak tailing issues for (2R)-Darunavir-d9

This technical guide provides a structured, in-depth approach for researchers, scientists, and drug development professionals to troubleshoot and resolve chromatographic peak tailing issues encountered during the analysi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a structured, in-depth approach for researchers, scientists, and drug development professionals to troubleshoot and resolve chromatographic peak tailing issues encountered during the analysis of (2R)-Darunavir-d9.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles governing the chromatographic behavior of (2R)-Darunavir-d9 and the common causes of asymmetrical peaks.

Q1: What is HPLC peak tailing and how is it quantitatively identified?

A1: In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common peak shape distortion where the back half of the peak is broader than the front half.[1][2] This indicates a non-ideal interaction within the HPLC system.[3]

Peak asymmetry is quantitatively measured using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . A value of 1.0 represents a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing.[4]

Q2: Why is (2R)-Darunavir-d9, a basic compound, so susceptible to peak tailing in reversed-phase HPLC?

A2: The molecular structure of Darunavir is the primary reason for its tendency to exhibit peak tailing. Darunavir contains a primary aromatic amine and other basic nitrogen functional groups, making it a basic compound with a predicted pKa around 11.4.[5] The primary cause of peak tailing for such basic compounds is a strong, undesirable secondary interaction with the stationary phase.[4]

This occurs through the following mechanism:

  • Analyte Protonation: In mobile phases with a neutral or moderately acidic pH, the basic amine groups on Darunavir become protonated, giving the molecule a positive charge.

  • Silanol Ionization: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ≈ 3.8–4.2) and become deprotonated (Si-O⁻) at a pH above this range, creating a negatively charged site.[6]

  • Secondary Ionic Interaction: The positively charged Darunavir molecule can then strongly interact with the negatively charged silanol sites via an ion-exchange mechanism.[4][7] This is a much stronger interaction than the intended hydrophobic retention, causing some analyte molecules to be retained longer, which results in a tailed peak.[3][8]

Q3: Does the deuterium (d9) labeling on the molecule contribute to the peak tailing?

A3: No, the deuterium labeling is not the cause of significant peak tailing. The substitution of hydrogen with deuterium can lead to a phenomenon known as the "chromatographic isotope effect," where the deuterated compound may elute slightly earlier than its non-deuterated counterpart in reversed-phase HPLC.[9][10][11] This is due to the C-D bond being slightly shorter and stronger, leading to weaker van der Waals interactions with the stationary phase.[9] However, this effect results in a small shift in retention time, not the severe peak asymmetry seen in tailing.[12] The dominant factor causing tailing is the basic nature of the core Darunavir structure.

Q4: What are the analytical consequences of ignoring peak tailing?

A4: Peak tailing is not merely a cosmetic issue; it significantly compromises data quality.[1]

  • Poor Quantification: Asymmetrical peaks are difficult for integration algorithms to process accurately, leading to inconsistent and erroneous peak area calculations and, therefore, inaccurate quantification.[3]

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to resolve and quantify closely eluting analytes or impurities.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of detection (LOD) and limit of quantitation (LOQ).[3]

  • Masked Impurities: A tailing peak can obscure small impurity peaks that might elute on its trailing edge.[4]

Part 2: A Systematic Troubleshooting Workflow

Resolving peak tailing requires a logical, step-by-step approach. This workflow starts with the most common and impactful solutions first.

TroubleshootingWorkflow cluster_0 Start Here cluster_1 Step 1: Initial System & Method Checks cluster_2 Step 2: Mobile Phase Optimization (Highest Impact) cluster_3 Step 3: Column Evaluation cluster_4 Resolution Start Peak Tailing Observed (As > 1.2) Overload Is the column overloaded? Start->Overload Dilute Dilute sample 10x or reduce injection volume by 50% Overload->Dilute Yes Hardware Check for extra-column volume (fittings, tubing) Overload->Hardware No pH_Check Is Mobile Phase pH < 3.5 and properly buffered? Dilute->pH_Check Hardware->pH_Check Adjust_pH Protocol 1: Adjust Mobile Phase to pH 2.5-3.0 using Formic or Phosphoric Acid pH_Check->Adjust_pH No Column_Type Is the column appropriate for basic compounds? pH_Check->Column_Type Yes Buffer Use a 10-25 mM buffer (e.g., Ammonium Formate) Adjust_pH->Buffer Buffer->Column_Type Select_Column Switch to a modern, high-purity, end-capped or polar-embedded column Column_Type->Select_Column No Resolved Peak Shape Acceptable (As < 1.2) Column_Type->Resolved Yes Clean_Column Protocol 2: Perform a column cleaning procedure Select_Column->Clean_Column Clean_Column->Resolved

A systematic workflow for troubleshooting peak tailing.
Guide 1: Mobile Phase Optimization - The Critical First Step

The most effective way to eliminate peak tailing for a basic compound like (2R)-Darunavir-d9 is to control the mobile phase pH to suppress the undesirable silanol interactions.[4][13][14]

The Core Principle: Suppress Silanol Ionization

By operating at a low pH, we force the equilibrium of the acidic silanol groups from their ionized state (Si-O⁻) to their neutral, protonated state (Si-OH). A neutral silanol group has a dramatically reduced capacity for strong ionic interactions with the protonated basic analyte, leading to a symmetrical peak shape.[2][4][15]

Mobile Phase pHSilanol Surface (pKa ≈ 4)(2R)-Darunavir-d9 (Basic)Dominant InteractionExpected Peak Shape
pH < 3.0 Neutral (Si-OH)Protonated (Analyte⁺)Hydrophobic (Ideal)Symmetrical
pH 4.0 - 7.0 Partially to Fully Ionized (Si-O⁻)Protonated (Analyte⁺)Mixed-Mode: Hydrophobic + Ionic (Undesirable)Severe Tailing
pH > 8.0 *Fully Ionized (Si-O⁻)Neutral (Analyte)Hydrophobic (Ideal)Symmetrical

\Requires a specialized pH-stable column to prevent dissolution of the silica backbone.*

Experimental Protocol 1: Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak shape for (2R)-Darunavir-d9.

Methodology:

  • Prepare Aqueous Stock Solutions: Prepare at least two aqueous mobile phase stocks. Use HPLC-grade water and a suitable acid.

    • Stock A (pH ≈ 2.7): 0.1% Formic Acid in Water.

    • Stock B (pH ≈ 2.5): 0.1% Phosphoric Acid in Water.

    • Note: Always measure the pH of the aqueous component before mixing with the organic solvent.[13]

  • System Equilibration:

    • Begin with the mobile phase containing Stock A (e.g., 50:50 0.1% Formic Acid in Water : Acetonitrile).

    • Flush the entire HPLC system and column with at least 20 column volumes of the new mobile phase, or until the baseline is stable.

  • Inject Standard & Analyze:

    • Inject a standard solution of (2R)-Darunavir-d9.

    • Record the chromatogram and calculate the Asymmetry Factor (As).

  • Sequential Analysis:

    • Switch to the mobile phase containing Stock B.

    • Repeat the equilibration process (Step 2) and the injection/analysis (Step 3).

  • Data Comparison: Compare the peak asymmetry from each run. A significant improvement (As approaching 1.0) should be observed at the lower pH values. Published methods for Darunavir often use a pH of 3.0, confirming this approach.[16][17]

Guide 2: Column Hardware and Chemistry Evaluation

If mobile phase optimization does not fully resolve the issue, the column itself may be the source of the problem.

Column Selection

Not all C18 columns are created equal. For basic analytes, the choice of stationary phase is critical.

Column TypeKey FeatureSuitability for (2R)-Darunavir-d9
Legacy / Type A Silica High surface acidity, significant metal contamination.[3]Poor: Will likely produce severe tailing even at low pH.
Modern / Type B Silica High purity silica with low metal content and fewer acidic silanol sites.[3]Good: The industry standard and a good starting point.
End-Capped Residual silanols are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane) to make them inert.[2][4]Better: Offers improved peak shape over non-end-capped columns.
Polar-Embedded / Base-Deactivated Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain near the silica surface. This shields the analyte from residual silanols.Excellent: Specifically designed for superior performance with basic compounds.

If you are using an older or general-purpose C18 column, switching to a modern, high-purity, fully end-capped or a polar-embedded phase column is highly recommended.

Undesirable interaction causing peak tailing.
Experimental Protocol 2: Column Cleaning and Regeneration

Column contamination can expose or create active sites that cause tailing. If performance has degraded over time, a cleaning procedure may restore it.

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Methodology:

Caution: Always disconnect the column from the detector before flushing with strong solvents. Ensure solvent compatibility with your column phase.

  • Disconnect from Detector: Disconnect the column outlet and direct the flow to a waste container.

  • Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase composition without any buffer salts (e.g., Water/Acetonitrile).

  • Strong Organic Flush: Flush with 10-20 column volumes of 100% Acetonitrile.

  • Intermediate Polarity Flush: Flush with 10-20 column volumes of Isopropanol.

  • Non-Polar Flush (for non-polar contaminants): Flush with 10-20 column volumes of Hexane.

  • Return to Reversed-Phase: This step is critical to avoid phase collapse.

    • Flush with 10-20 column volumes of Isopropanol.

    • Flush with 10-20 column volumes of 100% Acetonitrile.

  • Re-equilibrate: Flush with your initial mobile phase conditions for at least 20 column volumes, or until the pressure has stabilized.

  • Test Performance: Reconnect the column to the detector and inject a standard to assess if the peak shape has improved.

Part 3: Summary and Best Practices

SymptomProbable CauseRecommended Solution
Severe Tailing (As > 2.0) for all injectionsIncorrect Mobile Phase pH: Silanol groups are ionized and interacting with the basic analyte.(Primary Action) Lower the mobile phase pH to 2.5-3.0 using an acid like formic or phosphoric acid. Use a buffer to maintain pH.[4][13][14]
Tailing worsens over timeColumn Contamination: Buildup of sample matrix or impurities on the column creates active sites.Perform a column cleaning procedure (Protocol 2). Install a guard column to protect the analytical column.[18]
Tailing is concentration-dependentColumn Overload: Injecting too much analyte mass saturates the primary retention sites, forcing interaction with secondary sites.Reduce injection volume by 50% or dilute the sample 5-10 fold and reinject.[19]
Tailing persists even at low pHInappropriate Column: The column has high silanol activity (e.g., older Type A silica) that is not sufficiently suppressed by pH.Switch to a modern, high-purity, end-capped, or polar-embedded column designed for basic compounds.[1]
All peaks in the chromatogram are tailingExtra-Column Effects: Dead volume in fittings, tubing, or a void at the column inlet.Check all fittings between the injector and detector.[7] If a void is suspected, replace the column.

Golden Rule for (2R)-Darunavir-d9 Analysis: The single most effective strategy for achieving a sharp, symmetrical peak is to control the mobile phase pH to be below 3.0 . This directly addresses the root chemical interaction responsible for peak tailing.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Rathod, S., et al. (2020, June 12). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail?. LCGC North America. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Cuyckens, F. (n.d.). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace. Retrieved from [Link]

  • Rathod, S., et al. (2020, June 12). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Semantic Scholar. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. Retrieved from [Link]

  • Kumar, A., et al. (2013, May 15). Stability-indicating HPLC method for the determination of darunavir ethanolate. PubMed. Retrieved from [Link]

  • Mane, M. B., et al. (n.d.). Development and Validation of New Analytical Method for The Simultaneous Estimation of Darunavir And Ritonavir in Pharmaceutical Dosage Form. International Journal of Indigenous Herbs and Drugs. Retrieved from [Link]

  • Kavitha, A. N., et al. (2020, October 25). A New Validated RP-HPLC Method for the Estimation of Darunavir Ethanolate in Bulk and Tablets. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Chromatography Online. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]

  • Meller, J., et al. (n.d.). Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of position of deuterium atoms on gas chromatographic isotope effects. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • IJPPR. (2018, May 31). Darunavir: A Review on its Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of Atazanavir and Darunavir Interactions with Lipids for Developing pH-responsive Anti-HIV Drug Combination Nanoparticles. PMC. Retrieved from [Link]

  • American Chemical Society. (2003, October 17). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • PubMed. (2007, October 15). The validation of plasma darunavir concentrations determined by the HPLC method for protease inhibitors. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Scientific & Academic Publishing. (2013, March 1). Development and Validation of Infrared Spectroscopy Method for the Determination of Darunavir in Tablets. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Darunavir. PubChem. Retrieved from [Link]

  • Element. (n.d.). Silica for HPLC Stationary Phases. Retrieved from [Link]

  • Pharma Manual. (2024, January 9). Peak Performance: How to Identify and Resolve Common HPLC Problems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Darunavir-d9. PubChem. Retrieved from [Link]

  • Imtakt USA. (n.d.). Interactions of HPLC Stationary Phases. Retrieved from [Link]

  • Wiley Online Library. (2016, February 11). Synthesis of a stationary phase based on silica modified with branched octadecyl groups by Michael addition and photoinduced thiol. Journal of Separation Science. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Eliminating Ion Suppression in Darunavir Plasma LC-MS/MS Assays

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this resource to move beyond superficial fixes and address the fundamental physicochemical forces driving analytic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this resource to move beyond superficial fixes and address the fundamental physicochemical forces driving analytical failures in Darunavir (DRV) bioanalysis.

When quantifying Darunavir—a critical HIV-1 protease inhibitor heavily bound to plasma proteins (~95%)[1]—researchers frequently encounter erratic recovery and decaying mass spectrometer sensitivity. The culprit is rarely the instrument itself; it is the plasma matrix , specifically endogenous phospholipids[2]. This guide will equip you with the mechanistic understanding and field-validated protocols required to permanently correct these analytical artifacts.

The Mechanistic Reality of Ion Suppression

In Electrospray Ionization (ESI), ionization efficiency is a zero-sum game. During droplet desolvation, analytes must migrate to the droplet's surface to acquire a charge and be ejected into the gas phase.

When you use basic Protein Precipitation (PPT) to extract Darunavir, you successfully remove proteins but leave behind millimolar concentrations of phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs)[2][3]. Because these amphiphilic lipids have vastly higher surface affinities than Darunavir, they rapidly saturate the ESI droplet surface. Darunavir is forced into the droplet interior, fails to ionize, and is sent to waste. This is ion suppression .

To resolve this, we must shift our analytical strategy from protein removal to lipid exclusion[4].

IonSuppression Plasma Raw Plasma Sample (Contains DRV & Phospholipids) PPT Basic Protein Precipitation (Fails to remove lipids) Plasma->PPT PL_Plate Phospholipid Removal Plate (Size Exclusion / Hydrophobic) Plasma->PL_Plate ESI ESI Droplet Formation (Surface Competition) PPT->ESI Suppression Ion Suppression (Phospholipids hog droplet surface) ESI->Suppression m/z 184 co-elution SignalDrop Lost DRV Signal (Failed Assay) Suppression->SignalDrop CleanESI ESI Droplet Formation (Pure DRV Ionization) PL_Plate->CleanESI StrongSignal Robust DRV Quantitation (Valid Data) CleanESI->StrongSignal

Phospholipid competition at the ESI droplet surface causing Darunavir signal loss.

Troubleshooting FAQs

Q: My Darunavir peak area is dropping by 30-40% after injecting 50 patient samples, but the internal standard (Verapamil) remains relatively stable. Why? A: You are experiencing late-eluting phospholipid buildup on your analytical column[2]. Phospholipids from previous injections are "wrapping around" the gradient and co-eluting with Darunavir in subsequent runs. Because Verapamil (eluting at ~1.13 min) and Darunavir (eluting at ~1.35 min)[5] have different retention times, they enter the MS source alongside different lipid profiles. An analog internal standard cannot accurately correct for ion suppression unless it co-elutes perfectly with the analyte. Solution: Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS) like DRV-d6, which perfectly co-elutes with DRV, or implement a targeted lipid-cleanup step[4].

Q: I implemented a Liquid-Liquid Extraction (LLE) protocol, but I am losing Darunavir recovery at the lower limit of quantitation (LLOQ). How do I fix this? A: Darunavir is heavily bound to plasma proteins. In standard LLE, the organic partition may fail to thoroughly disrupt these hydrophobic protein-drug complexes. Furthermore, LLE evaporation and reconstitution steps can cause highly polar/hydrophobic drugs to adsorb to the walls of the collection plate[6]. Solution: Move to Supported Liquid Extraction (SLE) or directly inject the extract using Hydrophilic Interaction Liquid Chromatography (HILIC) to bypass the dry-down step entirely, retaining ~100% recovery[6].

Q: How do I definitively prove to auditors that matrix effects are absent in my assay? A: You must perform a Post-Column Infusion Experiment [7]. Infuse a neat solution of Darunavir directly into the mass spectrometer via a T-junction while simultaneously injecting an extracted blank plasma sample through the LC column. If the steady baseline of Darunavir drops at any point during the chromatographic run, you have uncovered a zone of ion suppression. A self-validating assay will show a perfectly flat baseline throughout the entire gradient[8].

Evidence-Based Methodologies

To permanently correct these issues, implement one of the following self-validating workflows. Both workflows address the core causality of ion suppression: matrix exclusion.

Protocol A: Targeted Phospholipid Depletion (Pass-Through Clean-up)

This protocol utilizes 96-well plates designed with size-exclusion and hydrophobic interaction sorbents (e.g., Ostro, Captiva EMR-Lipid) to trap the long aliphatic chains of phospholipids[3][4].

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of human plasma (K2EDTA) to the designated wells of the phospholipid removal plate[7].

  • IS Addition: Add 10 µL of Internal Standard (DRV-d6 or Verapamil at optimized concentration)[1].

  • In-situ Precipitation: Add 150-200 µL of crash solvent (e.g., 1% Formic acid in Acetonitrile). Causality note: Acidifying the crash solvent disrupts Darunavir-protein binding, forcing the drug into the organic layer[3].

  • Mixing: Aspirate/dispense 3-5 times using a liquid handler to ensure complete protein aggregation.

  • Elution: Apply a vacuum of 10-15 inHg or positive pressure for 3-5 minutes. The eluate containing purified Darunavir will pass into the collection plate, while proteins and phospholipids remain permanently trapped in the frit.

  • Injection: Inject 2-5 µL directly into the UPLC-MS/MS system (Acquity UPLC C18 column, Mobile Phase: 10 mM ammonium formate pH 4.0 / Acetonitrile)[7].

Protocol B: Supported Liquid Extraction (SLE) Coupled with HILIC

For those struggling with dry-down losses, this method isolates Darunavir directly into an organic phase compatible with HILIC for immediate injection[6].

Step-by-Step Methodology:

  • Sample Loading: Dilute 200 µL of plasma 1:1 with aqueous buffer (e.g., ultrapure water) and load onto an SLE cartridge/plate[6].

  • Absorption Phase: Wait 5 minutes. The aqueous plasma is absorbed into the diatomaceous earth matrix, creating an exceptionally large surface area.

  • Elution: Apply 2 x 1.0 mL of Ethyl Acetate. The organic solvent cascades over the ultra-thin aqueous layer, extracting Darunavir continuously without emulsion formation.

  • Direct Analysis: Instead of evaporating, inject the organic extract directly onto a Luna-HILIC column. Causality note: HILIC requires high organic content for initial retention. Injecting the ethyl acetate extract directly avoids both dry-down losses and phospholipid co-elution, vastly increasing ESI efficiency[6].

Workflow Step1 1. Prepare Blank Plasma Extract (Using New Protocol) Step3 3. Inject Blank Extract (via Autosampler to LC) Step1->Step3 Step2 2. Setup Post-Column Infusion (Infuse pure DRV at 10 µL/min) Step4 4. Monitor DRV MRM (Transitions: 548.1 -> 392.0) Step2->Step4 Step3->Step4 Step5 5. Analyze Baseline Dips (Flat Baseline = Valid Assay) Step4->Step5

Self-validating post-column infusion workflow to verify matrix removal.

Quantitative Data Comparisons

The data below summarizes the impact of sample preparation choices on analytical performance for Darunavir assays. It quantifies why shifting away from crude precipitation is mandatory for high-throughput LC-MS/MS[1][2][3][6].

Extraction StrategyMechanism of ActionMatrix Effect (Ion Suppression)Mean Extraction Recovery (%)Column Lifetime (Injections)
Protein Precipitation (PPT) Aggregates proteins; leaves lipids intact.Severe (-30% to -60% at DRV retention zone)Variable (~78-85%)< 250
Liquid-Liquid Extraction (LLE) Organic partitioning.Moderate to NegligibleModerate (~85-90%)> 1000
Supported Liquid Extraction (SLE) Ultra-thin layer phase separation.Negligible (Clean background)Excellent (~98-102%)> 1500
Phospholipid Removal Plates Sorbent traps hydrophobic lipid tails.Negligible (Flat infusion baseline)Optimal (~98-100%)> 2000

Note: Incorporating a buffer like 2-10 mM ammonium formate (pH 3.0–4.0) into the mobile phase also controls the ionization state of DRV, ensuring sharper chromatographic peaks and resisting minor pH shifts induced by residual matrix components[5][7][8].

References

  • nano-ntp.
  • nih.gov (PMC)
  • pnrjournal.
  • nih.gov (PMC)
  • agilent.
  • chromatographyonline.
  • oup.
  • waters.

Sources

Troubleshooting

Technical Support Center: Eliminating LC-MS/MS Autosampler Carryover for (2R)-Darunavir-d9

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes and directly address the root causes of liquid chromatography-tandem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes and directly address the root causes of liquid chromatography-tandem mass spectrometry (LC-MS/MS) troubleshooting. Eliminating the carryover of (2R)-Darunavir-d9—the stable isotopically labeled internal standard for the HIV protease inhibitor Darunavir—requires a fundamental understanding of surface chemistry and fluid dynamics.

Part 1: FAQs on the Mechanistic Drivers of Carryover

Q1: Why is (2R)-Darunavir-d9 so prone to autosampler carryover? A: Carryover fundamentally stems from the non-covalent adsorption of the analyte to the wetted pathways of your instrument. Darunavir is a highly hydrophobic molecule (logP ~2.5) that features a sulfonamide moiety, an aniline group, and multiple hydroxyl groups[1]. This structural profile creates a "dual-threat" for adsorption. First, its hydrophobicity drives it to stick to polyimide (Vespel) rotor seals and the interior walls of stainless steel needles. Second, its functional groups engage in strong hydrogen bonding and secondary electrostatic interactions with active silanol groups or metal oxides present in the flow path. Understanding this duality is critical because a purely organic wash solvent will fail to disrupt the ionic interactions, while a purely aqueous wash fails to solvate the hydrophobic core.

Q2: How do I distinguish between autosampler carryover and analytical column carryover? A: Causality must be isolated through a targeted injection sequence. If an apparent carryover peak originates from the mass spectrometer source or general sample preparation contamination, it will appear consistently across all blank injections[2]. If it is an autosampler issue, the carryover peak area will logarithmically decay with sequential blank injections following an Upper Limit of Quantification (ULOQ) sample. Column carryover often presents as peak tailing or band broadening in subsequent runs, whereas autosampler carryover typically retains the sharp peak geometry characteristic of a fresh injection[3].

Part 2: Troubleshooting Guide & System Optimization

Q3: What is the optimal needle wash composition to eliminate (2R)-Darunavir-d9 carryover? A: Since Darunavir exhibits both hydrophobic and polar binding characteristics, a multi-mechanistic wash solvent is required. Relying on standard Acetonitrile/Water mixes will leave residue. I recommend a quaternary solvent mixture: Acetonitrile / Isopropanol / Methanol / Water (1:1:1:1, v/v/v/v) with 0.2% Formic Acid .

  • Isopropanol (IPA): Highly effective at disrupting hydrophobic interactions with PEEK and stainless steel.

  • Methanol/Acetonitrile: Ensures rapid solvation and vaporization compatibility in the MS source.

  • Formic Acid: Lowers the pH, keeping the aniline group protonated, which increases aqueous solubility and disrupts secondary binding to metallic surfaces[4].

Q4: I optimized my wash solvent, but carryover persists. What hardware modifications are necessary? A: If solvent optimization fails, the bottleneck is physical dead volume or incompatible surface materials within the autosampler mechanism.

  • Rotor Seal Material: Standard autosamplers often use Vespel (polyimide) rotor seals, which strongly bind hydrophobic bases like Darunavir. Switch your injection valve rotor seal to Tefzel (ETFE) or PEEK to minimize this adsorption[2].

  • Needle Seat: Inspect the needle seat for micro-abrasions. A compromised seat creates un-sweepable dead volumes where Darunavir accumulates.

  • Active Flushing: Ensure your LC method incorporates an active valve toggle during the strong organic flush of the gradient to aggressively rinse the internal loop passages[3].

Part 3: Self-Validating Experimental Protocol

To definitively resolve this issue, implement this self-validating workflow. This protocol inherently proves its own efficacy because it measures the baseline, introduces a high-concentration stressor, and quantifies the decay of the analytical artifact.

Step-by-Step Methodology: The Zero-Carryover Validation Test
  • Baseline Verification: Inject an Extracted Matrix Blank (no internal standard added). Ensure the background signal at the MRM transition for (2R)-Darunavir-d9 (e.g., m/z 557.3 → 401.2) is < 20% of the Lower Limit of Quantification (LLOQ)[5].

  • Saturating the System (Stressor): Inject a ULOQ sample of (2R)-Darunavir-d9 (e.g., 15,000 ng/mL) to force maximum system adsorption.

  • Primary Desorption Check (First Blank): Immediately inject pure reconstitution solvent (e.g., 50:50 Mobile Phase A:B).

    • Validation Check: If the peak area is > 5% of the LLOQ, the needle wash composition is failing to adequately desorb the analyte. Stop and reformulate the wash solvent.

  • Secondary Desorption Check (Second Blank): Inject a second pure solvent blank.

    • Validation Check: If the peak area does not drop by at least 80% compared to the First Blank, the issue is structural dead volume (e.g., worn rotor seal), not just solvent strength. Proceed to hardware maintenance.

  • Matrix Interference Check: Inject a final Extracted Matrix Blank to confirm that biological matrix components (e.g., endogenous phospholipids) are not masking or exacerbating the carryover effect in real samples.

Part 4: Quantitative Data Presentation

The following table summarizes the causal impact of different wash solvent strategies on (2R)-Darunavir-d9 carryover, based on rigorous LC-MS/MS optimization workflows.

Wash Solvent Composition (v/v)Primary Solvation MechanismObserved Carryover (% of LLOQ)Scientist's Verdict
50% MeOH / 50% WaterWeak hydrophobic disruption14.5%Fail . Inadequate for hydrophobic core.
100% AcetonitrileStrong organic, no ionic disruption8.2%Fail . Fails to break secondary ionic bonds.
ACN / MeOH / IPA / H2O (1:1:1:1)Broad polarity coverage3.1%Marginal . Better, but lacks pH control.
ACN / MeOH / IPA / H2O (1:1:1:1) + 0.2% Formic AcidComprehensive (Hydrophobic + Ionic)< 0.1% Optimal . Self-validating elimination of signal.

Part 5: Diagnostic Workflow Visualization

The following logical graph maps the exact sequence a bioanalytical scientist must follow to trace and eliminate (2R)-Darunavir-d9 carryover effectively.

CarryoverDiagnostics Start Observe Signal at Darunavir-d9 MRM in Blank InjectBlank Inject Pure Solvent Blank (Bypass Sample Prep) Start->InjectBlank Decision1 Does peak persist? InjectBlank->Decision1 PrepIssue Sample Prep Contamination (Re-prep in clean environment) Decision1->PrepIssue No (Signal Gone) AS_Issue Autosampler Carryover Confirm Wash & Hardware Decision1->AS_Issue Yes (Signal Persists) WashCheck Implement Quaternary Wash (+0.2% Formic Acid) AS_Issue->WashCheck Decision2 Carryover < 5% LLOQ? WashCheck->Decision2 HardwareCheck Hardware Modification: Install Tefzel/PEEK Rotor Seal Decision2->HardwareCheck No Success Carryover Eliminated System Validated Decision2->Success Yes HardwareCheck->Success

Diagnostic logic flow for isolating and resolving (2R)-Darunavir-d9 LC-MS/MS autosampler carryover.

References

  • Title: Autosampler Carryover | LCGC International Source: chromatographyonline.com URL: [Link]

  • Title: Guide to achieving reliable quantitative LC-MS measurements Source: rsc.org URL: [Link]

  • Title: Simultaneous quantification of Darunavir and Ritonavir in human plasma and pharmacokinetic study by LC MS/MS Source: niscair.res.in URL: [Link]

  • Title: Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving Source: sepscience.com URL: [Link]

  • Title: (PDF) Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction Source: researchgate.net URL: [Link]

Sources

Optimization

Bioanalytical Technical Support Center: Enhancing LC-MS/MS Signal-to-Noise Ratio for Darunavir-d9

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help bioanalytical researchers and drug development professionals resolve signal-to-noise (S/N) ratio degradation when...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help bioanalytical researchers and drug development professionals resolve signal-to-noise (S/N) ratio degradation when quantifying Darunavir.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Darunavir is commonly quantified alongside its stable isotope-labeled internal standard (SIL-IS), Darunavir-d9[1][2]. The internal standard is critical for normalizing variations during sample preparation and compensating for matrix effects[3]. However, when the S/N ratio of the Darunavir-d9 channel (m/z 557.1 → 401.0) deteriorates, the fundamental analyte-to-IS response ratio is corrupted[1][2]. This guide provides a causal understanding of these analytical disruptions and delivers proven, self-validating frameworks to permanently eliminate them.

Part 1: Diagnostic Workflows

The logic tree below isolates the root cause of Darunavir-d9 S/N degradation by bifurcating the problem into either an absolute signal loss (ion suppression/extraction failure) or elevated baseline noise (crosstalk/carryover).

SNTroubleshooting A Poor S/N for Darunavir-d9 (m/z 557.1 -> 401.0) B Low Absolute Signal A->B C Elevated Baseline Noise A->C D Optimize ESI+ Parameters (CE, DP, Temperature) B->D E Mitigate Matrix Effects (Use SPE/SLE Extraction) B->E F Check Isotopic Purity & MS/MS Crosstalk C->F G Resolve LC Carryover (Optimize Flush Sequence) C->G

Caption: Troubleshooting logic tree for resolving Darunavir-d9 S/N ratio degradation in LC-MS/MS.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my Darunavir-d9 baseline noise consistently high, masking the transition peak?

A1: High baseline noise in the specific m/z 557.1 → 401.0 MRM channel is rarely random electronic noise; it is usually chemical noise driven by isotopic crosstalk or systemic carryover. Darunavir-d9 possesses nine deuterium atoms precisely located on its isobutyl group[4]. If the reference material's isotopic purity is compromised (<98%), or if your calibration curve exceeds the upper limit of quantitation (ULOQ), the natural M+9 isotopic envelope of unlabeled Darunavir (m/z 548.1 → 392.0) can "bleed" into the IS channel. The Fix: Lower your internal standard concentration. The IS response should optimally be calibrated between 1/3 and 1/2 of the ULOQ of the analyte[3]. Additionally, check the mass spectrometer's dwell and pause times; insufficient pause times between monitoring the 548.1 and 557.1 channels can cause collision cell crosstalk.

Q2: How do I recover lost Darunavir-d9 signal intensity in human plasma matrices?

A2: A depressed absolute signal with a flat baseline indicates severe ion suppression. When analyzing human plasma, rapid extraction methods like simple protein precipitation often fail to remove endogenous phospholipids[5]. With modern UPLC run times constrained to roughly 3 minutes, Darunavir typically elutes around 1.35 minutes[6][7]. This early retention time forces the drug to co-elute with the bulk of un-retained ionic lipids, which aggressively compete for available protons in the ESI+ source, extinguishing your signal. The Fix: Transition your sample prep from protein precipitation to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE)[1][8]. Using a polymeric reversed-phase sorbent (like Oasis HLB) allows you to aggressively wash away phospholipids before elution, immediately restoring absolute signal[8][9].

Q3: What are the optimal mobile phase chemistry and mass spectrometer parameters for Darunavir-d9?

A3: Darunavir is basic and readily accepts protons, making Positive Electrospray Ionization (ESI+) mandatory[4][10]. However, protonation requires a highly favorable mobile phase environment. The Fix: Utilize an acidic aqueous mobile phase—specifically 10 mM ammonium formate buffered to pH 3.0-4.0 with formic acid—paired with an acetonitrile gradient[8][9]. For the MS/MS parameters, carefully optimize the Declustering Potential (DP) to prevent in-source fragmentation. The precursor ion (557.1) cleanly fragments to the product ion (401.0) under optimized Collision Energy (CE)[1][2]. Ensure your source temperature is high enough (e.g., >300°C) to fully desolvate the eluent, reducing noise[1].

Part 3: Quantitative Data Summaries

To ensure your system is properly tuned, cross-reference your assay targets against the optimized quantitative parameters below, consolidated from validated UPLC-MS/MS studies[1][2][9][10].

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)IonizationTarget LLOQTarget S/N Ratio
(+)-Darunavir 548.1392.0ESI+0.2 - 5.0 ng/mL≥ 10:1
Darunavir-d9 (IS) 557.1401.0ESI+N/A (Fixed Conc.)≥ 20:1
Ritonavir (Co-admin) 721.3296.1ESI+1.0 ng/mL≥ 10:1

Note: The 9 Da mass shift corresponds exclusively to the fully deuterated isobutyl moiety[4].

Part 4: Standardized Experimental Protocols

Self-Validating Solid-Phase Extraction (SPE) Methodology

To decisively eliminate matrix-induced signal suppression, utilize this step-by-step SPE protocol.

Self-Validation Mechanism: To guarantee that this protocol resolves your S/N issue, execute a Matrix Factor (MF) validation test. Prepare three distinct samples: (A) A neat solvent standard, (B) A blank plasma sample extracted, then spiked post-extraction, and (C) A plasma sample spiked pre-extraction.

  • Ion Suppression Check: If Peak Area B < Peak Area A, ion suppression remains your issue.

  • Recovery Check: If Peak Area C < Peak Area B, extraction loss is your issue.

Step-by-Step Workflow:

  • Aliquoting & Spiking: Transfer 50 µL of human plasma into a processing tube[1][8]. Spike in Darunavir-d9 to achieve a final concentration equivalent to 40% of the assay's ULOQ[3].

  • Pre-Treatment: Add 100 µL of 0.1% formic acid in water and vortex for 10 seconds to disrupt plasma protein-drug binding[8].

  • Cartridge Conditioning: Condition an Oasis HLB extraction cartridge (1 cc, 30 mg) with 1.0 mL of LC-MS grade methanol, followed immediately by 1.0 mL of LC-MS grade water[8][9].

  • Sample Loading: Load the acidified plasma mixture onto the cartridge bed. Allow it to pass through via gravity or mild vacuum.

  • Interferent Wash: Wash the cartridge with 1.0 mL of 5% methanol in water. Mechanistic insight: This critical step removes hydrophilic salts and loosely bound proteins without eluting the hydrophobic Darunavir complex.

  • Analyte Elution: Elute Darunavir and Darunavir-d9 using 1.0 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Mobile Phase A (10 mM ammonium formate, pH 4.0)[9].

SPEProtocol 1 Spike Plasma with Darunavir-d9 2 Pre-treatment (Acidify w/ Formic) 1->2 3 Load onto HLB Cartridge 2->3 4 Wash Interferents (5% Methanol) 3->4 5 Elute Analytes (100% ACN) 4->5 6 LC-MS/MS Quantification 5->6

Caption: Step-by-step solid-phase extraction (SPE) workflow for Darunavir and Darunavir-d9 recovery.

References

  • Application of Mass Spectrometry for (+)-Darunavir Metabolite Identification. Benchchem.[10]

  • Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. PNR Journal.[6]

  • Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy - ASM Journals.[5]

  • Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. NIH.[11]

  • Development and Validation of an LC- MS/MS Method for the Quantification of Darunavir in Human Plasma. Nanotechnology Perceptions.[7]

  • Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. NIH / PMC.[9]

  • Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction. ResearchGate.[1]

  • Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS. Academia.edu.[8]

  • Darunavir-d9 Impurity|High-Quality Reference Standard. Benchchem.[4]

  • Application of a validated ultra performance liquid chromatography–tandem mass spectrometry method... ResearchGate.[2]

  • Troubleshooting for LC-MS/MS. ResearchGate.

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.[3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Retention Time Shifts Between Darunavir and its d9-Isotope Internal Standard

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering retention time shifts between the antiretroviral drug Darunavir and its deuterated internal stan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering retention time shifts between the antiretroviral drug Darunavir and its deuterated internal standard (d9-Darunavir) during liquid chromatography (LC) analysis. This document is structured in a question-and-answer format to directly address specific issues and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a consistent, small retention time shift where our d9-Darunavir elutes slightly earlier than the unlabeled Darunavir. Is this expected?

A1: Yes, a small, consistent retention time shift where the deuterated standard elutes slightly earlier than the non-deuterated analyte is a well-documented phenomenon in reversed-phase liquid chromatography known as the "inverse isotope effect." [1]

  • Causality: The substitution of hydrogen (H) with its heavier isotope, deuterium (D), results in a carbon-deuterium (C-D) bond that is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] This subtle change can lead to a decrease in the molecule's van der Waals radius and a slight reduction in its lipophilicity. In reversed-phase chromatography, where separation is based on hydrophobicity, the less lipophilic d9-Darunavir will have a weaker interaction with the non-polar stationary phase, causing it to elute slightly earlier than the native Darunavir.[1][2]

  • Key Takeaway: A small, reproducible shift is generally not a cause for concern, provided it does not compromise the accuracy and precision of your quantification. However, it's crucial to ensure that this shift does not lead to differential matrix effects between the analyte and the internal standard.[2][3]

Q2: Our d9-Darunavir is eluting significantly earlier (or later) than Darunavir, and the shift is inconsistent between runs. What could be the cause?

A2: Significant and inconsistent retention time shifts are not typical and point to underlying issues with your analytical method or instrumentation. Here is a systematic approach to troubleshooting this problem:

Troubleshooting Workflow for Inconsistent Retention Time Shifts

G start Inconsistent Retention Time Shift Observed mobile_phase 1. Verify Mobile Phase Preparation - Correct composition? - pH accurately adjusted? - Properly degassed? start->mobile_phase flow_rate 2. Check System Flow Rate - Pump pressure stable? - No leaks in the system? mobile_phase->flow_rate If mobile phase is correct column_thermo 3. Ensure Column Temperature Stability - Column oven set correctly? - Ambient temperature fluctuations? flow_rate->column_thermo If flow rate is stable column_chem 4. Evaluate Column Chemistry - Column equilibration sufficient? - Signs of column degradation? column_thermo->column_chem If temperature is stable sample_prep 5. Review Sample Preparation - Consistent sample matrix? - Potential for sample-solvent interactions? column_chem->sample_prep If column is equilibrated conclusion Systematic issue identified and resolved. sample_prep->conclusion If sample prep is consistent

Caption: A systematic workflow for troubleshooting inconsistent retention time shifts.

  • Step 1: Scrutinize Your Mobile Phase. Inconsistencies in mobile phase preparation are a frequent cause of retention time variability.[4]

    • Composition: Precisely measure and mix all mobile phase components. Even minor variations in the organic-to-aqueous ratio can significantly impact retention times.

    • pH: The pH of the aqueous portion of your mobile phase is critical, especially for ionizable compounds like Darunavir. Ensure the buffer is prepared correctly and the final pH is consistent across all batches.

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts.

  • Step 2: Verify Flow Rate Stability. The flow rate directly influences retention time.[5]

    • Pump Pressure: Monitor the pump pressure for any unusual fluctuations, which could indicate a problem with the pump seals or check valves.

    • Leaks: Carefully inspect the system for any leaks, particularly at fittings. Even a small, non-dripping leak can alter the flow rate.

  • Step 3: Confirm Column Temperature Control. Temperature has a significant effect on retention time, with a 1°C change potentially altering retention by 1-2%.[5]

    • Column Oven: Ensure the column oven is set to the correct temperature and is functioning properly.

    • Ambient Temperature: Be mindful of significant fluctuations in laboratory temperature, which can affect the temperature of the mobile phase before it enters the column.

  • Step 4: Assess Column Chemistry and Equilibration. The stationary phase is where the separation occurs, and its condition is paramount.

    • Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to drifting retention times.

    • Column Degradation: Over time, the stationary phase can degrade, especially if exposed to harsh pH conditions.[6] This can alter the column's selectivity and lead to retention time shifts.

  • Step 5: Review Sample Preparation and Matrix Effects.

    • Sample Matrix: Ensure that the composition of the sample matrix is consistent between your standards, quality controls, and unknown samples. Variations in the sample matrix can lead to differential retention behavior.

    • Sample-Solvent Interactions: Consider the possibility of interactions between your sample solvent and the mobile phase, which could affect the initial chromatographic conditions at the head of the column.

Q3: Could the choice of stationary phase influence the separation between Darunavir and d9-Darunavir?

A3: Absolutely. The selectivity of the stationary phase plays a crucial role in the separation of closely related compounds like an analyte and its deuterated internal standard. [7][8]

  • Mechanism of Interaction: The separation is governed by the difference in the strength of intermolecular interactions between each compound and the stationary phase.[7][8] Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) will have different selectivities based on their chemical properties.

  • Practical Implications: If you are observing a larger-than-desired separation between Darunavir and d9-Darunavir, or if you suspect that co-eluting matrix components are interfering with your analysis, switching to a column with a different stationary phase chemistry could be a viable solution.

Q4: What are the acceptable limits for retention time shifts between Darunavir and d9-Darunavir?

A4: Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), do not specify absolute acceptance criteria for the retention time difference between an analyte and its stable isotope-labeled internal standard. However, the overarching principle is that the internal standard must reliably track the analyte's behavior throughout the analytical process to ensure accurate and precise quantification.

  • Key Considerations:

    • Co-elution and Matrix Effects: The primary concern with retention time shifts is the potential for the analyte and internal standard to elute into regions of the chromatogram with different levels of ion suppression or enhancement from matrix components.[2] This can compromise the accuracy of the assay.

    • Method Validation: During method validation, it is essential to demonstrate that any observed retention time shift does not negatively impact the assay's performance characteristics, including accuracy, precision, and selectivity.

Physicochemical Properties of Darunavir and d9-Darunavir

PropertyDarunavird9-DarunavirReference(s)
Molecular Formula C27H37N3O7SC27H28D9N3O7S[9][10]
Molecular Weight 547.7 g/mol 556.72 g/mol [10][11]
LogP 2.92.9 (Computed)[11][12]

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase pH
  • Prepare a series of mobile phase buffers with pH values ranging from 0.2 units below to 0.2 units above your target pH, in 0.1 unit increments.

  • Equilibrate the column with each mobile phase for at least 20 column volumes.

  • Inject a solution containing both Darunavir and d9-Darunavir.

  • Record the retention times for both compounds at each pH value.

  • Plot the retention times as a function of mobile phase pH to determine the optimal pH for co-elution or a minimal, stable retention time difference.

Protocol 2: Assessment of Column Temperature Effects
  • Set the column oven temperature to 5°C below your method's setpoint.

  • Equilibrate the system thoroughly at this temperature.

  • Inject a mixed standard of Darunavir and d9-Darunavir and record the retention times.

  • Repeat steps 1-3 at the method setpoint, and at 5°C and 10°C above the setpoint.

  • Analyze the data to understand the impact of temperature on the retention time shift and select a temperature that provides robust and reproducible results.

Logical Relationships in Troubleshooting

G cluster_0 Systematic Checks cluster_1 Chemical/Column Issues RT_Shift Retention Time Shift Flow_Rate Flow Rate Variation RT_Shift->Flow_Rate Is the shift proportional for all peaks? Selectivity_Change Change in Selectivity RT_Shift->Selectivity_Change Is the shift random or analyte-specific? Mobile_Phase Mobile Phase Inconsistency Flow_Rate->Mobile_Phase If pressure is unstable Temperature Temperature Fluctuation Flow_Rate->Temperature If pressure is stable Stationary_Phase Stationary Phase Degradation Selectivity_Change->Stationary_Phase If retention is decreasing over time pH_Drift Mobile Phase pH Drift Selectivity_Change->pH_Drift If peak shape is also affected

Caption: Differentiating between systematic and chemical causes of retention time shifts.

References

  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?. [Link]

  • Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip. [Link]

  • PubChem. (n.d.). Darunavir. National Center for Biotechnology Information. [Link]

  • Element Lab Solutions. (n.d.). Retention Shifts in HPLC. [Link]

  • PharmaCompass. (n.d.). Darunavir. [Link]

  • Wikipedia. (n.d.). Darunavir. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]

  • PubChem. (n.d.). Darunavir Ethanolate. National Center for Biotechnology Information. [Link]

  • Journal of Chromatographic Science. (2005). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. [Link]

  • MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

  • PubChem. (n.d.). Darunavir-d9. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • Analytical Chemistry. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • MedlinePlus. (2025, August 15). Darunavir. [Link]

  • LCGC International. (2022, April 15). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • LCGC International. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • Analytical Chemistry. (2014, June 12). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. [Link]

  • Longdom Publishing. (n.d.). Functions of Stationary Phases in Chromatographic Techniques. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. [Link]

  • International Journal of Pharmaceutics and Drug Analysis. (2016, February 12). DEVELOPMENT, VALIDATION & STRESS DEGRADATION STUDIES OF DARUNAVIR BY REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022, December 10). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020, November 1). FORCED DEGRADATION STUDY OF DARUNAVIR ETHANOLATE AND RITONAVIR COMBINATION IN ACIDIC, BASIC AND OXIDATIVE CONDITIONS ESTABLISHING DEGRADATION PRODUCTS. [Link]

  • MDPI. (2023, May 8). Efficacy and Durability of Dolutegravir- or Darunavir-Based Regimens in ART-Naïve AIDS- or Late-Presenting HIV-Infected Patients. [Link]

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Reference Data & Comparative Studies

Validation

Cost-Benefit Analysis and Methodological Grounding of Deuterated vs. Non-Deuterated Internal Standards for Darunavir LC-MS/MS

Introduction Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor. In clinical pharmacokinetics and therapeutic drug monitoring (TDM), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor. In clinical pharmacokinetics and therapeutic drug monitoring (TDM), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying DRV in human plasma. However, the integrity of LC-MS/MS data hinges heavily on the choice of Internal Standard (IS).

Laboratories constantly face a cost-benefit dilemma: Should they invest in an expensive, stable isotope-labeled IS (SIL-IS) like Darunavir-d9 , or opt for a highly affordable, non-deuterated structural analogue (e.g., Verapamil, Alprazolam, or Irbesartan)? As an Application Scientist, navigating this choice requires looking beyond material costs and deeply analyzing the causality of electrospray ionization (ESI) dynamics, method development time, and regulatory robustness.

Mechanistic Comparison: The Causality of Matrix Effects

To understand the performance gap between deuterated and non-deuterated IS choices, we must analyze the physicochemical environment of the mass spectrometer's ESI source.

When human plasma is extracted and injected into an LC-MS/MS, endogenous matrix components (such as phospholipids and salts) elute alongside the target analyte. In the ESI source, these components compete with the analyte for access to the surface of the charged droplets—a phenomenon known as ion suppression or matrix effect .

  • Deuterated IS (Darunavir-d9): Darunavir-d9 features nine deuterium atoms substituted on the isobutyl group. Because its physicochemical properties are nearly identical to native Darunavir, it co-elutes at the exact same retention time [1]. Consequently, both molecules experience identical ionization competition. If a matrix component suppresses the DRV signal by 40%, the DRV-d9 signal is also suppressed by 40%. Because analytical quantification is calculated using the ratio of Analyte/IS, the suppression mathematically cancels out, creating a highly robust, self-validating system.

  • Non-Deuterated IS (Analogues): When using structural analogues like Alprazolam [2] or Irbesartan [3], the IS rarely co-elutes perfectly with Darunavir. For example, if Darunavir elutes at 1.35 minutes and the analogue elutes at 1.13 minutes, they enter the ESI source at different times. An unobserved phospholipid eluting at 1.35 minutes will suppress Darunavir but leave the IS unaffected. The resulting distorted ratio leads to an artificially low calculated DRV concentration. To mitigate this, scientists must spend extensive time optimizing the chromatographic gradient to achieve baseline separation from invisible matrix suppressors.

ESI Ionization Dynamics Workflow

ESI_Matrix_Effect cluster_ESI Electrospray Ionization (ESI) Dynamics Sample Extracted Plasma Sample (Darunavir + IS) LC Liquid Chromatography (Separation) Sample->LC Coeluting Darunavir + Darunavir-d9 Simultaneous Ionization LC->Coeluting Deuterated IS Separated Darunavir + Non-Deut IS Asynchronous Ionization LC->Separated Analog IS MS1 Analyte/IS Ratio Preserved (Matrix Effect Nullified) Coeluting->MS1 MS2 Analyte/IS Ratio Distorted (Uncorrected Suppression Risk) Separated->MS2

Workflow demonstrating how deuterated vs non-deuterated standards respond to ESI matrix effects.

Cost-Benefit & Performance Data Summary

While non-deuterated internal standards reduce immediate consumable expenses, the hidden costs of method failure, batch rejections, and prolonged chromatographic optimization often negate these savings. Below is a comparative breakdown[4].

Analytical ParameterDeuterated IS (Darunavir-d9)Non-Deuterated IS (e.g., Alprazolam)
Upfront Material Cost High (~

1,500 per 10 mg)
Negligible (<$50 per gram)
Method Development Time Low (Days - minimal gradient tuning required)High (Weeks - requires separation from matrix)
Chromatographic Run Time Short (Can utilize rapid ballistic gradients)Longer (Requires gradual elution profiles)
Extraction Recovery Tracking Perfect (Identical solubility/partitioning)Approximate (Differential partitioning risks)
Overall Cost-Efficacy Superior for High-Throughput / Long-Term TDMFavorable only for restricted-budget pilot studies

Experimental Protocol: Self-Validating Matrix Effect Evaluation

Regardless of the IS chosen, bioanalytical guidelines require rigorous validation to prove that matrix effects do not compromise assay integrity. To build a self-validating system, we evaluate the IS-Normalized Matrix Factor (IS-MF) .

Why post-extraction? Spiking the analyte into plasma before extraction conflates extraction recovery with ionization suppression. By spiking the analyte into the matrix after the extraction process, we strictly isolate ESI matrix dynamics.

Step-by-Step Methodology
  • Prepare Set A (Neat Solutions): Dilute Darunavir and your chosen IS in the final reconstitution solvent (e.g., 50:50 0.1% Formic Acid:Acetonitrile). Prepare at concentrations mirroring the 100% extraction recovery equivalent of your Low Quality Control (LQC) and High Quality Control (HQC).

  • Prepare Set B (Post-Extraction Spiked Plasma): Extract blank human plasma from 6 independent lots (including 1 hemolyzed and 1 lipemic lot) using your standard protocol (e.g., solid-phase extraction or protein precipitation). Evaporate the supernatant to dryness. Reconstitute the dried blank extracts using the Set A solutions.

  • LC-MS/MS Acquisition: Inject Set A and Set B sequentially under the established gradient conditions. Record the MRM peak areas for Darunavir and the IS.

  • Calculate the Matrix Factor (MF):

  • Calculate the IS-Normalized MF:

Validation Threshold: For a robust method, the IS-Normalized MF must fall between 0.85 and 1.15, with an inter-lot Coefficient of Variation (%CV) < 15% [1]. A Darunavir-d9 IS will almost universally yield an IS-MF of ~1.0, proving complete compensation.

Matrix Factor Experimental Workflow

Matrix_Factor_Protocol SetA Set A: Neat Standard (Mobile Phase) LCMS LC-MS/MS Analysis (Acquire Peak Areas) SetA->LCMS Inject SetB Set B: Post-Extraction Spiked Blank SetB->LCMS Inject Calc Matrix Factor (MF) Area B / Area A LCMS->Calc Norm IS-Normalized MF MF(DRV) / MF(IS) Calc->Norm Validates if 0.85-1.15

Step-by-step logical workflow for establishing self-validating IS-normalized Matrix Factors.

Conclusion & Application Strategy

While utilizing a non-deuterated analogue IS might bypass the immediate procurement costs of Darunavir-d9, it introduces significant analytical vulnerability. The temporal separation in ESI exposure risks uncorrected ion suppression, demanding extensive and costly method development to ensure baseline separation from plasma phospholipids. For sustained, high-throughput clinical research and TDM, the upfront investment in Darunavir-d9 yields the highest long-term return by minimizing batch failures, vastly accelerating run times, and ensuring unassailable data integrity.

References

  • Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction Source: PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Comparative cost-efficacy analysis of darunavir/ritonavir and other ritonavir-boosted protease inhibitors for first-line treatment of HIV-1 infection in the United States Source: PubMed, National Institutes of Health. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2R)-Darunavir-d9 for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of (2R)-Darunavir-d9. As a deuterated analogue of a potent HIV-1 protease inhibitor, (2R)-Darunavir-d9 requires meticulous handling...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of (2R)-Darunavir-d9. As a deuterated analogue of a potent HIV-1 protease inhibitor, (2R)-Darunavir-d9 requires meticulous handling and disposal to ensure personnel safety and environmental protection.[1][2] This document, designed for researchers, scientists, and drug development professionals, moves beyond simple procedural lists to explain the causality behind each recommendation, grounding every step in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

(2R)-Darunavir-d9 is a stable, isotopically labeled form of Darunavir, used primarily as an internal standard in quantitative analysis by GC- or LC-MS.[1] While deuterated compounds are not radioactive, they are chemically identical to their non-deuterated counterparts in terms of reactivity and biological activity and must be handled with the same level of caution.[3] The parent compound, Darunavir, is a potent antiretroviral agent.[4] Although comprehensive environmental impact assessments for the pure compound's disposal are scarce, antiretrovirals as a class are recognized as an environmental concern due to their potential to enter waterways.[5]

Therefore, all waste containing (2R)-Darunavir-d9, including pure compound, solutions, and contaminated labware, must be treated as hazardous pharmaceutical waste.[3][6]

Table 1: Key Safety and Handling Data for (2R)-Darunavir-d9

ParameterInformationSource(s)
Chemical Name [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate[7]
CAS Number 1133378-37-6[1][7]
Molecular Formula C₂₇H₂₈D₉N₃O₇S[1]
Primary Hazard Potent Pharmaceutical Agent; Potential Environmental Hazard[5][8]
Primary Route of Exposure Inhalation of dusts, skin absorption, ingestion[9]
Required PPE ANSI Z87.1 compliant safety glasses/goggles, flame-resistant lab coat, nitrile gloves, closed-toe shoes[3]
Handling Environment Well-ventilated area, preferably within a chemical fume hood[3]

Regulatory Framework: A Foundation for Compliance

The disposal of (2R)-Darunavir-d9 is governed by stringent regulations designed to protect human health and the environment. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which manages pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][10]

A critical provision of the RCRA's "Management Standards for Hazardous Waste Pharmaceuticals Final Rule" is the strict prohibition on sewering (i.e., flushing down a drain or toilet) hazardous waste pharmaceuticals. [11][12] This rule is designed to prevent the entry of active pharmaceutical ingredients into water systems, where they can have ecotoxicological effects.[5][12] All laboratory personnel must adhere to this fundamental principle.

Standard Operating Procedure for Waste Disposal

Proper disposal is a multi-step process that begins at the point of waste generation. The causality behind this structured approach is to ensure waste is safely contained, accurately identified, and directed to the correct final disposal pathway, which for hazardous pharmaceuticals is typically high-temperature incineration.[13][14]

Step 1: Waste Segregation (Point of Generation)

Rationale: Segregating waste prevents dangerous chemical reactions, protects waste handlers, and is required by disposal facilities.

  • Solid Waste: Collect all contaminated solid materials, such as unused (2R)-Darunavir-d9 powder, contaminated gloves, gowns, bench paper, and empty vials, in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[3][15]

  • Liquid Waste: Collect all solutions containing (2R)-Darunavir-d9 in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed immediately into a designated, puncture-proof sharps container.

Step 2: Containment and Labeling

Rationale: Proper containment and labeling ensure that the risks are clearly communicated and that the waste is handled appropriately throughout the disposal chain.

  • Select Appropriate Containers: Use containers that are chemically compatible with the waste and can be securely sealed.

  • Label Immediately: All waste containers must be accurately labeled as soon as waste is added.[3] The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "(2R)-Darunavir-d9"

    • The specific components and approximate concentrations (for liquid waste)

    • The date the waste was first added

    • The associated hazards (e.g., "Potent Compound," "Handle with Caution")

Step 3: Temporary Storage (Satellite Accumulation Area)

Rationale: Designated storage areas ensure that hazardous materials are kept in a controlled environment, minimizing the risk of spills or exposure.

  • Store sealed and labeled waste containers in a designated satellite accumulation area that is under the control of laboratory personnel.[3]

  • This area should be well-ventilated, away from general lab traffic, and separate from incompatible chemicals.[3]

  • Keep waste containers closed at all times, except when adding waste.

Step 4: Final Disposal Coordination

Rationale: Hazardous pharmaceutical waste requires specialized treatment that can only be performed by licensed professionals at permitted facilities.

  • Contact EHS: Once a waste container is full or has been in storage for a designated period (as per your institution's policy), contact your EHS department or a licensed hazardous waste disposal vendor.[14]

  • Prepare for Pickup: Ensure all containers are properly sealed and labeled for transport. A hazardous waste manifest may be required to track the waste from its origin to its final disposal site.[6]

  • Confirm Disposal Method: The standard and required method for disposing of pharmaceutical waste is incineration at a permitted hazardous waste facility.[13][14] This high-temperature process is designed to completely destroy the active pharmaceutical ingredient.

Emergency Procedures: Spill Management

Rationale: A rapid and correct response to a spill minimizes personnel exposure and environmental contamination.

  • Evacuate and Alert: If a significant amount of (2R)-Darunavir-d9 powder is spilled, evacuate the immediate area to prevent inhalation and alert colleagues and your supervisor.

  • Don Appropriate PPE: Before cleaning, don all required PPE, including a lab coat, gloves, and safety goggles. For large spills of powder, respiratory protection may be necessary.[16]

  • Contain the Spill: Cover liquid spills with an inert absorbent material (e.g., vermiculite, sand). For powder spills, gently cover with damp paper towels to prevent the powder from becoming airborne.

  • Clean the Area: Carefully collect all contaminated materials (absorbent, paper towels, etc.) using scoops or forceps and place them into a hazardous waste container.

  • Decontaminate: Clean the spill surface thoroughly with an appropriate solvent (e.g., ethanol or as recommended by the Safety Data Sheet), and place all cleaning materials into the hazardous waste container.[14]

  • Report: Report the incident to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (2R)-Darunavir-d9 waste in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Immediate Response & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal Pathway gen Waste Generation (Unused Material, Contaminated Labware, Solutions) segregate Segregate Waste by Type (Solid, Liquid, Sharps) gen->segregate spill Spill Occurs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) spill->ppe container Place in Sealed, Compatible, and Labeled Container segregate->container contain Contain & Clean Spill with Absorbent Material ppe->contain collect Collect All Contaminated Material contain->collect collect->container storage Store in Secure, Designated Satellite Accumulation Area container->storage contact Contact EHS or Licensed Waste Vendor storage->contact pickup Arrange for Pickup and Transport contact->pickup incinerate Dispose via High-Temperature Hazardous Waste Incineration pickup->incinerate

Caption: A decision-making workflow for the disposal of (2R)-Darunavir-d9.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • BenchChem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • U.S. Food and Drug Administration. (2014, December 17). NDA 205395Orig1s000 Review.
  • LGC Standards. (n.d.). Darunavir-d9 | CAS 1133378-37-6.
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste.
  • National Community Pharmacists Association. (n.d.). NCPA's Summary of EPA's Final Rule on Management Standards for Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • Cayman Chemical. (n.d.). Darunavir-d9 (TMC114-d9, CAS Number: 1133378-37-6).
  • U.S. Environmental Protection Agency. (2026, January 8). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Airgas. (2015, April 10). Deuterium - Safety Data Sheet.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Novachem. (2018, August 9). Deuterium Chloride (D, 99.5%) DCl 35% w/w Solution in D2O - Safety Data Sheet.
  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂).
  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • ResearchGate. (n.d.). Environmental fate and ecotoxicological effects of antiretrovirals: A current global status and future perspectives.
  • Carl ROTH. (2025, March 31). Deuterium oxide 99,9 Atom%D - Safety Data Sheet.
  • LGC Standards. (n.d.). Darunavir-d9 (iso-butyl-d9).
  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2023, November 7). Data Sheet - Darunavir Viatris.
  • National Center for Biotechnology Information. (2021, June 14). Systematic analysis of safety profile for darunavir and its boosted agents using data mining in the FDA Adverse Event Reporting System database.
  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • MedChemExpress. (n.d.). Darunavir-d9 (TMC114-d9).
  • ScienceDirect. (2022, August 9). Environmental and ecotoxicological effects of drugs used for the treatment of COVID 19.
  • UNHCR. (n.d.). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • World Health Organization. (2024, August 13). DARUNAVIR Draft proposal for inclusion for The International Pharmacopoeia.
  • BenchChem. (n.d.). Proper Disposal of Abacavir Hydroxyacetate: A Guide for Laboratory Professionals.

Sources

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